The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Scaffold: A Privileged Building Block in Targeted Kinase Inhibitor Discovery
The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole Scaffold: A Privileged Building Block in Targeted Kinase Inhibitor Discovery
Executive Summary & Chemical Identity
In modern structure-based drug design (SBDD), the 1H-indazole core is universally recognized as a "privileged scaffold," particularly revered for its ability to mimic the purine core of ATP and competitively bind to the hinge region of protein kinases 1[1].
While the exact fragment 6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a highly specialized late-stage building block and is currently listed without a formal, widely registered CAS number (frequently denoted as "N/A" in commercial catalogs) 2[2], its constituent motifs are heavily documented in medicinal chemistry. For reference, the core building block 4-(2-methoxyethoxy)-1H-indazole bears CAS 947691-86-3 3[3], and the closely related 6-bromo-4-methoxy-1H-indazole is registered under CAS 885519-21-1 4[4].
This whitepaper dissects the causality behind the structural design of this specific fragment, detailing its physicochemical properties, mechanistic role in kinase inhibition, and self-validating protocols for integration into high-throughput synthetic workflows.
Structural Rationale & Physicochemical Profiling
As an Application Scientist, I approach fragment selection not as a simple synthetic choice, but as a multi-dimensional optimization problem. The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole molecule is meticulously engineered with three distinct functional zones:
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The 1H-Indazole Core: Serves as the primary pharmacophore. The N-H acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region (typically interacting with Met/Glu residues) 1[1].
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The 6-Bromo Handle: A versatile synthetic anchor. Bromine at the 6-position allows for late-stage diversification via transition-metal-catalyzed cross-coupling, enabling the extension of the molecule deep into the hydrophobic pocket of the kinase active site to achieve target selectivity 5[5].
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The 4-(2-Methoxyethoxy) Motif: Flat, aromatic kinase inhibitors often suffer from poor aqueous solubility. The addition of this flexible, oxygen-rich side chain projects into the solvent-exposed region, dramatically improving the molecule's overall solubility and ADME/PK profile while permitting secondary dipole interactions 6[6].
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Rationale / Impact |
| Molecular Formula | C10H11BrN2O2 | Optimized fragment size for hit-to-lead campaigns. |
| Molecular Weight | ~271.11 g/mol | Complies with the "Rule of Three" for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 (N-H) | Essential for anchoring to the kinase hinge region 1[1]. |
| Hydrogen Bond Acceptors | 4 (N, O, O) | Enhances aqueous solubility and permits secondary dipole interactions 6[6]. |
| Functional Handle | C6-Bromine | Enables late-stage diversification via cross-coupling 5[5]. |
Mechanistic Causality in Kinase Inhibition
To truly understand the value of this fragment, we must visualize its interaction within the biological target. The diagram below illustrates the logical mapping of the scaffold's functional groups to the specific micro-environments of a typical kinase ATP-binding pocket.
Fig 1: Structural-functional mapping of the 6-Bromo-4-(2-methoxyethoxy)-1H-indazole scaffold.
Self-Validating Experimental Workflows
To leverage this fragment in library generation, a robust, self-validating Suzuki-Miyaura cross-coupling workflow is essential. The methodology below is designed with built-in validation checkpoints to ensure high fidelity in drug synthesis.
Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Step 1: N1-Protection (Tetrahydropyranyl - THP)
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Action: React 6-Bromo-4-(2-methoxyethoxy)-1H-indazole (1.0 eq) with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq) in anhydrous dichloromethane (DCM) at room temperature for 4 hours.
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Causality: The free N-H of the indazole core is highly reactive. If left unprotected, it can coordinate with palladium during downstream cross-coupling, leading to catalyst poisoning or undesired N-arylation 1[1]. Masking this position ensures regioselective reaction exclusively at the C6-bromide.
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Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak is consumed, replaced by a product peak showing a mass shift of +84 Da. FT-IR analysis must confirm the disappearance of the broad N-H stretch at ~3200 cm⁻¹.
Step 2: Palladium-Catalyzed Cross-Coupling
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Action: Combine the THP-protected indazole (1.0 eq) with the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) in a degassed 1,4-Dioxane/H₂O (4:1) mixture. Heat to 90°C under an inert argon atmosphere for 12 hours.
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Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination of sterically hindered biaryl systems 5[5]. The biphasic Dioxane/Water system is critical; it ensures that both the lipophilic organic fragments and the inorganic base remain fully solvated, driving the transmetalation step efficiently.
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Validation Check: Perform an LC-MS analysis of an organic aliquot. The characteristic isotopic pattern of the brominated starting material (equal intensity M / M+2 peaks) must be completely absent, replaced by the mass of the coupled biaryl product.
Step 3: Deprotection & Isolation
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Action: Treat the crude cross-coupled product with trifluoroacetic acid (TFA, 10 eq) in DCM at room temperature for 2 hours to cleave the THP protecting group. Purify the final compound via reverse-phase preparative HPLC.
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Causality: Acidic cleavage cleanly removes the THP group without disrupting the newly formed C-C bond or the ether linkage of the 4-(2-methoxyethoxy) side chain.
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Validation Check: ¹H-NMR (DMSO-d₆) must reveal the reappearance of the broad N-H singlet at approximately 12.5–13.0 ppm, confirming the restoration of the active hinge-binding pharmacophore necessary for target engagement.
Pharmacological Applications & Comparative Data
The versatility of the 6-bromo-1H-indazole scaffold has led to its incorporation into numerous clinical and preclinical candidates. By modifying the C6 position while retaining the solubilizing C4-ether chain, researchers can tune the molecule for entirely different therapeutic indications.
Table 2: Comparative Kinase Targets for Indazole Derivatives
| Kinase Target | Therapeutic Area | Role of Indazole Scaffold |
| PLK4 | Oncology (Centrosome amplification) | Acts as a hinge binder; the 6-position extends into the hydrophobic pocket 5[5]. |
| PI3Kδ | Respiratory Diseases / Immunology | Core ATP competitive inhibition; intermediate building block 7[7]. |
| DDR1 | Idiopathic Pulmonary Fibrosis (IPF) | Engages the active site in a characteristic Type-II kinase inhibitor binding mode 8[8]. |
| BTK | Mantle Cell Lymphoma / Autoimmune | Competes at the ATP-binding site to block intracellular B-cell signal transmission 9[9]. |
| JNK | Rheumatoid Arthritis / Asthma | Regulates MMP expression and T-lymphocyte activation via AP-1/ATF2 pathways 10[10]. |
Conclusion
The 6-Bromo-4-(2-methoxyethoxy)-1H-indazole fragment is a masterclass in rational drug design. By combining the privileged ATP-mimetic properties of the indazole core with a strategically placed solubilizing ether chain and a reactive cross-coupling handle, it provides medicinal chemists with an ideal starting point for hit-to-lead optimization. Implementing self-validating synthetic protocols ensures that this scaffold can be efficiently translated into diverse, high-quality libraries for targeted therapeutics.
References
1.[4] Title: Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE - Anbu Chem. Source: finechemical.net. URL: 4 2.[2] Title: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole|BLD Pharm. Source: bldpharm.com. URL:2 3.[1] Title: Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold - Benchchem. Source: benchchem.com. URL: 1 4.[7] Title: 6-Bromo-1H-indazole | Biochemical Reagent - MedchemExpress.com. Source: medchemexpress.com. URL: 7 5.[6] Title: 5-(2-Methoxyethoxy)-1H-indazole For Research - Benchchem. Source: benchchem.com. URL: 6 6.[5] Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. Source: nih.gov. URL: 5 7.[9] Title: WO 2016/174183 A1 - Googleapis.com. Source: googleapis.com. URL: 9 8.[10] Title: WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents. Source: google.com. URL: 10 9.[8] Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 8 10.[3] Title: 947691-86-3 CAS|4-(2-methoxyethoxy)-1H-indazole|生产厂家|价格. Source: chemicalbook.com. URL: 3
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